molecular formula C21H29NO2 B1626803 (2S,3S)-3-(Dibenzylamino)-5-methylhexane-1,2-diol CAS No. 840507-32-6

(2S,3S)-3-(Dibenzylamino)-5-methylhexane-1,2-diol

Cat. No.: B1626803
CAS No.: 840507-32-6
M. Wt: 327.5 g/mol
InChI Key: GVDYINZRNZQJFW-LEWJYISDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3S)-3-(Dibenzylamino)-5-methylhexane-1,2-diol is a chiral compound with two stereocenters. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure, featuring a dibenzylamino group and two hydroxyl groups, makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-(Dibenzylamino)-5-methylhexane-1,2-diol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as dibenzylamine and a suitable chiral precursor.

    Formation of the Intermediate: The intermediate is formed through a series of reactions, including nucleophilic substitution and reduction.

    Final Product Formation: The final product is obtained by introducing the hydroxyl groups through oxidation or other suitable reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-(Dibenzylamino)-5-methylhexane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The dibenzylamino group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different alcohols or amines.

Scientific Research Applications

(2S,3S)-3-(Dibenzylamino)-5-methylhexane-1,2-diol has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and protein binding.

    Industry: It can be used in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (2S,3S)-3-(Dibenzylamino)-5-methylhexane-1,2-diol involves its interaction with specific molecular targets. The dibenzylamino group can interact with enzymes or receptors, leading to various biological effects. The hydroxyl groups can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-2,3-Butanediol: A similar compound with two hydroxyl groups but lacking the dibenzylamino group.

    (2S,3S)-3-FORMYL-2-({[(4-NITROPHENYL)SULFONYL]AMINO}METHYL)PENTANOIC ACID: Another compound with a similar chiral structure but different functional groups.

Uniqueness

(2S,3S)-3-(Dibenzylamino)-5-methylhexane-1,2-diol is unique due to the presence of both dibenzylamino and hydroxyl groups, which provide a combination of reactivity and binding properties not found in other similar compounds. This makes it a valuable molecule for various applications in research and industry.

Properties

CAS No.

840507-32-6

Molecular Formula

C21H29NO2

Molecular Weight

327.5 g/mol

IUPAC Name

(2S,3S)-3-(dibenzylamino)-5-methylhexane-1,2-diol

InChI

InChI=1S/C21H29NO2/c1-17(2)13-20(21(24)16-23)22(14-18-9-5-3-6-10-18)15-19-11-7-4-8-12-19/h3-12,17,20-21,23-24H,13-16H2,1-2H3/t20-,21+/m0/s1

InChI Key

GVDYINZRNZQJFW-LEWJYISDSA-N

Isomeric SMILES

CC(C)C[C@@H]([C@@H](CO)O)N(CC1=CC=CC=C1)CC2=CC=CC=C2

SMILES

CC(C)CC(C(CO)O)N(CC1=CC=CC=C1)CC2=CC=CC=C2

Canonical SMILES

CC(C)CC(C(CO)O)N(CC1=CC=CC=C1)CC2=CC=CC=C2

Origin of Product

United States

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